N-cyclopropyl-1-ethylpiperidin-4-amine dihydrochloride
CAS No.: 2866323-33-1
Cat. No.: VC18020148
Molecular Formula: C10H22Cl2N2
Molecular Weight: 241.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2866323-33-1 |
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Molecular Formula | C10H22Cl2N2 |
Molecular Weight | 241.20 g/mol |
IUPAC Name | N-cyclopropyl-1-ethylpiperidin-4-amine;dihydrochloride |
Standard InChI | InChI=1S/C10H20N2.2ClH/c1-2-12-7-5-10(6-8-12)11-9-3-4-9;;/h9-11H,2-8H2,1H3;2*1H |
Standard InChI Key | ZRJMDGZBHBRLDU-UHFFFAOYSA-N |
Canonical SMILES | CCN1CCC(CC1)NC2CC2.Cl.Cl |
Introduction
Structural and Chemical Profile
N-Cyclopropyl-1-ethylpiperidin-4-amine dihydrochloride features a piperidine ring substituted with an ethyl group at the nitrogen atom and a cyclopropyl group at the 1-position. The dihydrochloride salt form introduces two chloride ions, which protonate the amine groups, enhancing aqueous solubility. The molecular formula is , yielding a molecular weight of 241.20 g/mol .
Key Structural Attributes:
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Piperidine Core: The six-membered ring provides a rigid scaffold that facilitates interactions with hydrophobic pockets in biological targets.
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Cyclopropyl Substituent: Introduces steric hindrance and electronic effects, influencing receptor binding affinity.
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Ethyl Group: Enhances lipophilicity, potentially improving blood-brain barrier penetration.
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 241.20 g/mol | |
SMILES | CCN1CCC(CC1)NC2CC2.Cl.Cl | |
Solubility | Soluble in polar solvents | |
Predicted CCS (Ų) | 138.8 ([M+H]⁺) |
The compound’s InChIKey (ZLUQDLBKWXWVGL-UHFFFAOYSA-N) confirms its unique stereochemical identity . Its collision cross-section (CCS) data, derived from ion mobility spectrometry, aids in characterizing its conformational flexibility .
Synthesis and Industrial Production
The synthesis of N-cyclopropyl-1-ethylpiperidin-4-amine dihydrochloride involves a multi-step process beginning with the alkylation of piperidin-4-amine.
Key Synthetic Steps:
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Alkylation: Piperidin-4-amine reacts with ethyl bromide under basic conditions to form 1-ethylpiperidin-4-amine.
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Cyclopropane Introduction: The secondary amine undergoes nucleophilic substitution with cyclopropyl bromide, yielding N-cyclopropyl-1-ethylpiperidin-4-amine.
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Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt, purified via recrystallization.
Industrial-scale production optimizes reaction parameters such as temperature (60–80°C) and pressure (1–2 atm) to achieve yields exceeding 85%. Chromatographic techniques ensure high purity (>98%), critical for pharmacological applications.
Pharmacological Mechanism and Biological Activity
The dihydrochloride form’s mechanism of action centers on its interaction with central nervous system (CNS) receptors, particularly serotonin (5-HT) and norepinephrine (NE) transporters.
Receptor Modulation:
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Serotonin Receptors: The compound exhibits partial agonist activity at 5-HT₁A receptors, reducing neuronal excitability linked to anxiety.
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Norepinephrine Transporters: Inhibits reuptake, increasing synaptic NE levels, which may alleviate depressive symptoms.
Table 2: Predicted Biological Targets
Target | Interaction Type | Predicted IC₅₀ (nM) | Source |
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5-HT₁A Receptor | Agonist | 120 | |
NE Transporter | Inhibitor | 250 | |
σ-1 Receptor | Antagonist | 180 |
Applications in Drug Development
N-Cyclopropyl-1-ethylpiperidin-4-amine dihydrochloride serves as a critical intermediate in synthesizing advanced therapeutics, as evidenced by its inclusion in patented compounds.
Patent Highlights (EP 4 183 449 A1):
These derivatives leverage the dihydrochloride’s ability to stabilize charge interactions in aqueous environments, improving target engagement .
Hazard Category | Classification | Source |
---|---|---|
Acute Toxicity (Oral) | Class 4 | |
Skin Irritation | Category 2 | |
Eye Damage | Category 2A |
Personal protective equipment (PPE) including nitrile gloves and goggles is mandatory during handling. Environmental precautions include avoiding aqueous release due to potential aquatic toxicity.
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of the cyclopropyl and ethyl groups to enhance receptor specificity.
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Prodrug Development: Masking the amine groups to improve oral bioavailability.
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Neuroprotective Studies: Evaluating efficacy in models of Alzheimer’s and Parkinson’s diseases .
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